2-Fluoro-5-hydroxy-L-tyrosine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is a synthetic derivative of the naturally occurring amino acid L-tyrosine. This compound is characterized by the substitution of a fluorine atom at the second position and a hydroxyl group at the fifth position on the aromatic ring of L-tyrosine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Given its structural similarity to l-dopa, a precursor to neurotransmitters like dopamine, it may interact with similar biological targets .
Mode of Action
It is known to be used as a radiotracer for positron emission tomography , suggesting that it may be involved in visualizing biochemical processes in the body.
Biochemical Pathways
Given its potential role as a radiotracer, it may be involved in pathways related to neurotransmission or other processes that can be visualized using positron emission tomography .
Result of Action
As a radiotracer, it may aid in the visualization of certain biochemical processes, but the specific effects would depend on the context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride typically involves the following steps:
Fluorination: The introduction of a fluorine atom at the second position of the aromatic ring of L-tyrosine. This can be achieved using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation: The addition of a hydroxyl group at the fifth position. This step may involve the use of hydroxylating agents like hydrogen peroxide in the presence of a catalyst.
Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various reduced forms of the compound.
Substitution Products: Derivatives with different functional groups substituted on the aromatic ring.
Scientific Research Applications
2-Fluoro-5-hydroxy-L-tyrosine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
L-Tyrosine: The parent compound, naturally occurring amino acid.
6-Fluoro-L-DOPA: Another fluorinated derivative of L-tyrosine, used in neurological research.
5-Hydroxy-L-tyrosine: A hydroxylated derivative of L-tyrosine.
Uniqueness: 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is unique due to the specific combination of fluorine and hydroxyl substitutions, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4.ClH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBXYEDRHUMOHU-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.